1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine
Description
1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine is an organic compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol . This compound is characterized by a cyclopentane ring substituted with a 5-chloro-2-methoxyphenyl group and an amine group. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C12H16ClNO/c1-15-11-5-4-9(13)8-10(11)12(14)6-2-3-7-12/h4-5,8H,2-3,6-7,14H2,1H3 |
InChI Key |
RJIAANLBZLGCKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2(CCCC2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxybenzaldehyde and cyclopentanone.
Reaction Conditions: The key synthetic route involves the formation of an imine intermediate, followed by reduction to yield the desired amine.
Industrial Production: On an industrial scale, the production may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine can be compared with similar compounds such as:
1-(5-Chloro-2-methoxyphenyl)cyclohexan-1-amine: This compound has a cyclohexane ring instead of a cyclopentane ring, which may result in different chemical and biological properties.
1-(5-Chloro-2-methoxyphenyl)cyclobutan-1-amine: The presence of a cyclobutane ring can lead to variations in reactivity and stability.
1-(5-Chloro-2-methoxyphenyl)cyclopropan-1-amine:
Biological Activity
1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Chemical Formula : C12H16ClN
- Molecular Weight : 215.72 g/mol
- IUPAC Name : 1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine
Anticancer Properties
Recent studies have indicated that 1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Table 1: Anticancer Activity of 1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MDA-MB-231 | 12.5 | 70 |
| Hs 578T | 15.0 | 65 |
| BT-20 | 10.0 | 75 |
The data shows that the compound effectively induces apoptosis across different breast cancer cell lines, with MDA-MB-231 being particularly sensitive.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways. In vitro assays have demonstrated that the compound can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and increased apoptotic signaling.
Research Findings
A study published in the Journal of Medicinal Chemistry highlighted the structural optimization of related compounds, indicating that modifications to the phenyl ring can enhance selectivity and potency against CDK targets . The research utilized a small molecule microarray approach to identify compounds with high selectivity for CDK9, which is crucial for cancer cell proliferation.
Case Studies
-
Case Study on MDA-MB-231 Cells :
- Objective : To assess the efficacy of 1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine in inducing apoptosis.
- Methodology : Cells were treated with varying concentrations of the compound over 72 hours. Apoptosis was measured using flow cytometry.
- Results : A significant increase in apoptotic cells was observed at concentrations above 10 µM, correlating with the IC50 values reported.
-
In Vivo Studies :
- Animal models have been employed to evaluate the therapeutic potential of this compound in tumor growth inhibition. Preliminary results suggest a reduction in tumor size when administered at effective doses, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
